BENGHE Foundational & Exploratory

Check Availability & Pricing

Introduction: Defining a Versatile, Non-
Conjugated Diene

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 7-Methyl-1,6-octadiene

Cat. No.: B1581185

7-Methyl-1,6-octadiene (CAS No. 42152-47-6) is a nine-carbon acyclic diene featuring two
distinct olefinic functionalities: a terminal C1-C2 double bond and an internal, trisubstituted C6-
C7 double bond.[1] This structural arrangement prevents electronic conjugation, imparting
unique reactivity to each double bond and making the molecule a valuable substrate for
selective chemical transformations.

It is critically important to distinguish 7-Methyl-1,6-octadiene from its more commercially
prevalent and naturally occurring isomer, 3-myrcene (7-Methyl-3-methylene-1,6-octadiene,
CAS No. 123-35-3). While both are monoterpenoids by carbon count, their differing double
bond placement leads to distinct chemical behaviors and applications. This guide focuses
exclusively on the technical details of 7-Methyl-1,6-octadiene (CAS 42152-47-6).

This document provides researchers, organic chemists, and drug development professionals
with a comprehensive overview of the compound's properties, a plausible synthetic approach,
key chemical reactions, and safety protocols, grounded in established chemical principles and
available data.

Section 1: Physicochemical and Spectroscopic
Profile

The physical and chemical properties of a compound are foundational to its application in any
experimental setting. These parameters dictate appropriate solvents, reaction conditions, and
purification methods.
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Molecular Structure and Key Features

The structure of 7-Methyl-1,6-octadiene presents two sites for electrophilic addition,
metathesis, oxidation, or cyclization reactions, with the terminal double bond being less
sterically hindered and the internal double bond being more electron-rich.

Caption: Molecular structure of 7-Methyl-1,6-octadiene.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 7-Methyl-1,6-
octadiene. This data is essential for planning experiments, including predicting reaction
kinetics and selecting appropriate purification techniques like distillation.

Property Value Source

CAS Number 42152-47-6 PubChem[1]
Molecular Formula CoHise PubChem[1]
Molecular Weight 124.22 g/mol PubChem[1]
Boiling Point 143-144 °C ChemicalBook|[2]
Density 0.753 g/mL at 25 °C ChemicalBook[2]
Refractive Index (n2°/D) 1.436 ChemicalBook[2]
Flash Point 79 °F (approx. 26 °C) ChemicalBook[2]
XlogP (Computed) 3.8 PubChem[1]
Melting Point (Est.) -70.83 °C ChemicalBook[2]

Spectroscopic Signature

Spectroscopic analysis is required to confirm the identity and purity of 7-Methyl-1,6-octadiene
after synthesis or before use. While raw spectra are proprietary, the expected features can be
predicted from its structure.[1]
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e 1H NMR: The spectrum should feature distinct signals for the terminal vinyl protons (~4.9-5.8
ppm), a multiplet for the internal vinyl proton (~5.1 ppm), signals for the allylic and aliphatic
methylene protons (~1.9-2.1 ppm and ~1.3-1.5 ppm, respectively), and singlets or doublets
for the three methyl groups (~1.6-1.7 ppm).

e 13C NMR: Key signals would include four sp2 carbons corresponding to the two double bonds
(~110-145 ppm) and five sp3 carbons for the methylene and methyl groups (~17-40 ppm).

« Infrared (IR) Spectroscopy: Characteristic absorption bands would include C=C stretching
vibrations (~1640 cm~1 for the terminal alkene and ~1670 cm~? for the internal alkene), C-H
stretching of the vinyl groups (~=3075 cm~1), and C-H stretching of the aliphatic portions
(~2850-2960 cm1).

e Mass Spectrometry (MS): The molecular ion peak (M+*) would appear at m/z = 124. The
fragmentation pattern would likely show characteristic losses of alkyl and alkenyl fragments.

Section 2: Synthesis and Purification

While specific, peer-reviewed synthetic procedures for 7-Methyl-1,6-octadiene are not widely
published, a logical and effective route can be designed based on standard organometallic
chemistry. The following protocol describes a representative synthesis via the Grignard
reaction, a robust method for C-C bond formation.

Causality: This approach is chosen for its reliability. It involves the coupling of two smaller,
commercially available fragments. The Grignard reagent, prepared from 5-bromo-1-pentene,
acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. The subsequent
dehydration step is a classic E1 elimination that favors the formation of the more stable,
trisubstituted double bond.

Synthesis Workflow Purification Workflow

Step L Grignard Formation Step 2: Grignard Addition__, (Step 3: Acidic Workup & D )| Crude Product | (*Step 4 Liquid-Liquid Extraction Step 5: Drying Step 6: Fractional Distilation
(5-bromo-1-pentene + Mg) ) " \___(Add Acetone) (H0*, Heat) ) \(Separate layers)) | (Dry organic layer with NazS0s) ) |(Purify under reduced pressure)/ | Final Product

Click to download full resolution via product page
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Caption: Proposed workflow for synthesis and purification.

Experimental Protocol: Representative Synthesis

Disclaimer: This protocol is a representative example and must be adapted and optimized

under appropriate laboratory conditions by qualified personnel.

o Grignard Reagent Preparation:

o

To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium
turnings (1.1 eq).

Add anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

Slowly add a solution of 5-bromo-1-pentene (1.0 eq) in anhydrous diethyl ether via an
addition funnel. Maintain a gentle reflux.

After the addition is complete, continue stirring for 1-2 hours until the magnesium is
consumed.

e Coupling Reaction:

Cool the Grignard solution to 0 °C in an ice bath.

Slowly add a solution of acetone (1.0 eq) in anhydrous diethyl ether. An exothermic
reaction will occur. Control the addition rate to maintain the temperature below 10 °C.

Once the addition is complete, allow the mixture to warm to room temperature and stir for
2-3 hours.

o Workup and Dehydration:

[e]

[e]

Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous
solution of ammonium chloride.

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl
ether (3x).
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o Combine the organic layers and wash with brine.

o To the organic solution, add a catalytic amount of a strong acid (e.g., 1 M H2SOa4) and heat
gently (or distill off the ether) to effect dehydration of the tertiary alcohol intermediate.
Monitor by TLC or GC-MS until the alcohol is consumed.

o Purification:

o Wash the resulting organic solution with saturated sodium bicarbonate solution and then
brine.

o Dry the organic layer over anhydrous sodium sulfate (Naz2S0Oa), filter, and concentrate the
solvent using a rotary evaporator.

o Purify the crude product by fractional distillation under reduced pressure to yield pure 7-
Methyl-1,6-octadiene.

Section 3: Key Chemical Transformations: The
Intramolecular Alder-Ene Reaction

One of the most significant reactions of 7-Methyl-1,6-octadiene is its thermal cyclization to
form a substituted cyclopentane. This transformation proceeds via a pericyclic mechanism
known as the intramolecular Alder-Ene reaction.[3] This reaction is a powerful tool in organic
synthesis for constructing five-membered rings with high stereocontrol.

Trustworthiness: The reaction is self-validating. The "ene" component (the C6-C7 double bond)
contains the allylic hydrogen that is transferred, and the "enophile” (the C1-C2 double bond)
accepts this hydrogen. The concerted, cyclic transition state dictates the stereochemical
outcome. Literature indicates that the pyrolysis of 7-Methyl-1,6-octadiene at 457 °C results in
the exclusive formation of the cis-diastereomer of the product, 1-isopropenyl-2-
methylcyclopentane.[3]

Caption: Intramolecular Alder-Ene cyclization of 7-Methyl-1,6-octadiene.

Experimental Protocol: Thermal Cyclization
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o Apparatus: Set up a pyrolysis apparatus, typically consisting of a quartz tube packed with
inert material (like quartz chips) situated inside a tube furnace.

o Execution:

o

Heat the furnace to the desired reaction temperature (e.g., 457 °C).[3]

[¢]

Pass a slow stream of an inert carrier gas (e.g., nitrogen or argon) through the tube.

[e]

Introduce 7-Methyl-1,6-octadiene into the carrier gas stream using a syringe pump,
ensuring a slow and controlled feed rate.

[¢]

The vaporized compound will pass through the hot zone, where the cyclization occurs.
e Collection and Analysis:

o Collect the product downstream from the furnace using a cold trap (e.g., cooled with liquid
nitrogen or a dry ice/acetone bath).

o Analyze the collected liquid by GC-MS and NMR to determine the conversion and
diastereoselectivity of the product.

Section 4: Applications in Research and Drug
Development

While direct applications of 7-Methyl-1,6-octadiene in marketed drugs are not documented, its
structure offers significant potential for medicinal chemistry and drug discovery. Its utility lies in
its function as a versatile synthetic intermediate.

» Scaffold for Cyclopentane Derivatives: As demonstrated by the Alder-Ene reaction, the
molecule is an excellent precursor for cis-substituted cyclopentane rings. The cyclopentane
motif is a common core in many biologically active molecules, including prostaglandins and
certain antiviral agents.

o Platform for Selective Functionalization: The presence of two electronically and sterically
distinct double bonds allows for selective chemical modifications. For example, the terminal
double bond can be targeted for reactions like hydroboration-oxidation or epoxidation under
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sterically controlled conditions, leaving the internal double bond intact for subsequent
transformations.[4] This differential reactivity is highly valuable in the synthesis of complex
molecules where precise control over functional group installation is paramount.

o Fragment-Based Drug Discovery: As a small, lipophilic molecule (XlogP = 3.8), it could serve
as a fragment for screening against protein targets. The double bonds provide vectors for
growing the fragment into a more potent lead compound.

Section 5: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. 7-Methyl-1,6-octadiene is a
hazardous chemical requiring strict handling protocols.

GHS Hazard Identification

e Flammable Liquid: H226 - Flammable liquid and vapor.[1]
e Aquatic Hazard (Acute): H400 - Very toxic to aquatic life.[1]

e Aquatic Hazard (Chronic): H410 - Very toxic to aquatic life with long lasting effects.[1]

Safe Handling Protocol

o Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical
safety goggles, and nitrile gloves.

o Ventilation: All manipulations must be performed inside a certified chemical fume hood to
avoid inhalation of vapors.

e Ignition Sources: This is a flammable liquid.[1] Ensure it is kept away from open flames, hot
plates, sparks, and other potential ignition sources. Use grounded equipment to prevent
static discharge.

o Chemical Incompatibilities: Avoid contact with strong oxidizing agents, which can lead to a
vigorous and potentially explosive reaction.

» Spill Response: In case of a small spill, absorb the material with an inert absorbent (e.g.,
vermiculite or sand). For large spills, evacuate the area and contact emergency services.
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Prevent spilled material from entering drains or waterways due to its high aquatic toxicity.[1]

Storage and Disposal

o Storage: Store in a tightly sealed container in a cool, dry, well-ventilated, and flammable-
liquids-rated cabinet.

» Disposal: Dispose of waste material as hazardous chemical waste in accordance with all
local, state, and federal regulations. Do not pour down the drain.

Conclusion

7-Methyl-1,6-octadiene is a structurally interesting non-conjugated diene whose full potential
in synthetic and medicinal chemistry remains largely unexplored in published literature. Its
primary value lies in its distinct reactivity, particularly its clean, thermally induced intramolecular
Alder-Ene cyclization to form stereodefined cyclopentane systems. While a lack of extensive
documentation necessitates a foundational approach to its synthesis and application, the
principles outlined in this guide provide a solid framework for researchers to utilize this
compound as a versatile building block for complex molecular architectures. A rigorous
adherence to safety protocols is essential when working with this flammable and ecotoxic
compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.researchgate.net/figure/Stereoselective-synthesis-of-3R-6S-3-7-dimethylocta-1-7-dien-3-6-diol-5_fig2_221935048
https://www.organic-chemistry.org/Highlights/2007/09September.shtm
https://www.benchchem.com/product/b1581185?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/7-Methyl-1_6-octadiene
https://m.chemicalbook.com/ProductChemicalPropertiesCB6722166_EN.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC10087545/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10087545/
https://www.organic-chemistry.org/Highlights/2007/10September.shtm
https://www.benchchem.com/product/b1581185#7-methyl-1-6-octadiene-cas-number
https://www.benchchem.com/product/b1581185#7-methyl-1-6-octadiene-cas-number
https://www.benchchem.com/product/b1581185#7-methyl-1-6-octadiene-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1581185?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

